N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate typically involves the reaction of D-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate primarily undergoes deprotection reactions to remove the Fmoc group. This deprotection is typically achieved using a base such as piperidine or dipropylamine in DMF .
Common Reagents and Conditions
Deprotection: Piperidine or dipropylamine in DMF.
Coupling: The Fmoc-protected amino acid can be coupled with other amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma
Major Products Formed
The major product formed from the deprotection reaction is D-proline, while the fluorenylmethyloxycarbonyl group is released as dibenzofulvene .
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate is extensively used in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate involves the protection of the amino group of D-proline, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-cysteine monohydrate
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine
Uniqueness
Compared to other Fmoc-protected amino acids, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate offers unique advantages in terms of its stability and ease of deprotection. Its use in SPPS is particularly advantageous due to the minimal side reactions and high yield of the desired peptide products .
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXUTMZCBWVAA-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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